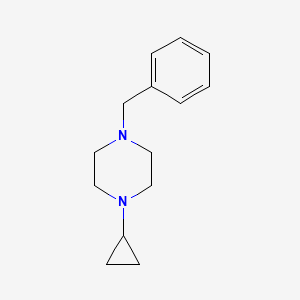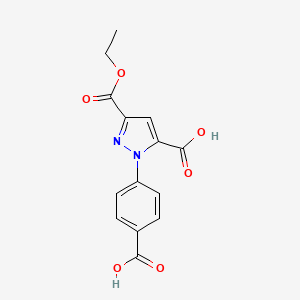
1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a carboxyphenyl group, an ethoxycarbonyl group, and a pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the carboxyphenyl group: This step involves the coupling of the pyrazole ring with a carboxyphenyl derivative using a suitable catalyst.
Addition of the ethoxycarbonyl group: This is typically done through esterification reactions using ethyl chloroformate or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and ethyl chloroformate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The carboxyphenyl and ethoxycarbonyl groups play a crucial role in its binding affinity and specificity. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Carboxyphenyl)-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, leading to differences in reactivity and solubility.
1-(4-Carboxyphenyl)-3-(propoxycarbonyl)-1H-pyrazole-5-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H12N2O6 |
|---|---|
Peso molecular |
304.25 g/mol |
Nombre IUPAC |
2-(4-carboxyphenyl)-5-ethoxycarbonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O6/c1-2-22-14(21)10-7-11(13(19)20)16(15-10)9-5-3-8(4-6-9)12(17)18/h3-7H,2H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
BZKXXDBVHJBKND-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


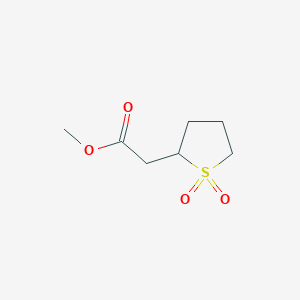
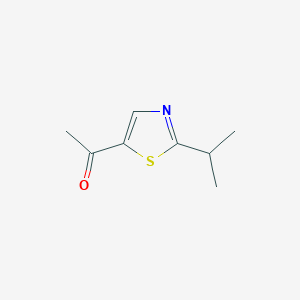
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12954132.png)
![6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12954149.png)

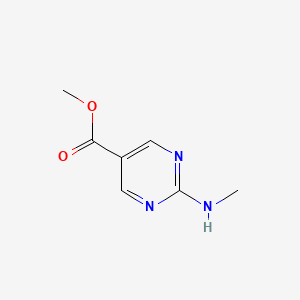


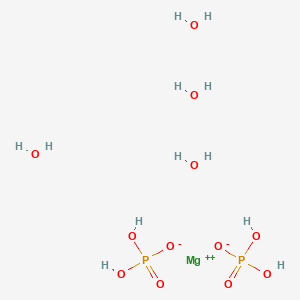
![2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione](/img/structure/B12954191.png)
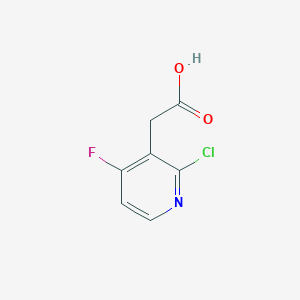
![sodium;[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12954202.png)
